N1-Substitution Lowers LogP and TPSA by Over 25% Versus C2-Regioisomer
The N1-substituted regioisomer (CAS 1249145-08-1) exhibits a computed XLogP3-AA of 1.1 compared to 1.3 for the C2-substituted regioisomer (CAS 756413-36-2), a 15% reduction in lipophilicity [1][2]. More critically, the topological polar surface area (TPSA) is 29.9 Ų for the N1-isomer versus 40.7 Ų for the C2-isomer, representing a 26.5% lower TPSA that favors membrane permeability [1][2]. Additionally, the N1-isomer possesses only one hydrogen bond donor (HBD) compared to two for the C2-isomer, a distinction that alters target binding profiles and pharmacokinetic behavior [1][2].
| Evidence Dimension | XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 1.1 (XLogP3-AA) |
| Comparator Or Baseline | 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole (CAS 756413-36-2): 1.3 (XLogP3-AA) |
| Quantified Difference | Δ = -0.2 (15.4% lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Lower LogP and TPSA indicate improved passive membrane permeability and a distinct pharmacokinetic space, making this regioisomer preferable for CNS-targeted or intracellular target programs.
- [1] PubChem. (2025). Computed Properties for CID 62329136: 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole. Property: XLogP3-AA, TPSA, HBD Count. View Source
- [2] PubChem. (2025). Computed Properties for CID 63032694: 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole. Property: XLogP3-AA, TPSA, HBD Count. View Source
